molecular formula C10H12N4 B13062866 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine

1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13062866
M. Wt: 188.23 g/mol
InChI Key: ZZXHYPXMUOIZCK-UHFFFAOYSA-N
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Description

1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine is an organic compound with the molecular formula C10H12N4 It consists of an imidazole ring substituted with a 3-methylpyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 3-methylpyridine with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of 3-methylpyridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring or the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce fully saturated imidazole derivatives.

Scientific Research Applications

1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of a pyridine and imidazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(3-methylpyridin-4-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H12N4/c1-8-6-12-3-2-9(8)7-14-5-4-13-10(14)11/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

ZZXHYPXMUOIZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CN2C=CN=C2N

Origin of Product

United States

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